molecular formula C7H12N4O B14923476 4-Amino-N,n,1-trimethyl-1H-pyrazole-5-carboxamide

4-Amino-N,n,1-trimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B14923476
M. Wt: 168.20 g/mol
InChI Key: IYBCVIJLVMINSP-UHFFFAOYSA-N
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Description

4-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (C₇H₁₂N₄O) is a pyrazole-based carboxamide derivative characterized by a trifunctional substitution pattern:

  • Amino group at position 4 of the pyrazole ring.
  • N,N-dimethyl substitution on the carboxamide moiety.
  • Methyl group at position 1 of the pyrazole ring.

Its molecular weight is 168.196 g/mol, with a compact structure featuring 24 atoms (12 H, 7 C, 4 N, 1 O). The compound’s InChIKey (IYBCVIJLVMINSP-UHFFFAOYSA-N) and SMILES string (CN(C)C(=O)c1c(N)cnn1C) highlight its stereoelectronic profile, including aromaticity and hydrogen-bonding capabilities .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

4-amino-N,N,2-trimethylpyrazole-3-carboxamide

InChI

InChI=1S/C7H12N4O/c1-10(2)7(12)6-5(8)4-9-11(6)3/h4H,8H2,1-3H3

InChI Key

IYBCVIJLVMINSP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,n,1-trimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α-bromo ketones, followed by subsequent functionalization to introduce the amino and carboxamide groups . The reaction conditions often require the use of solvents such as chloroform, ethyl acetate, or methanol, and may involve heating or refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,n,1-trimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

4-Amino-N,n,1-trimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Amino-N,n,1-trimethyl-1H-pyrazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary but often include binding to active sites or altering the conformation of target proteins, leading to changes in their function.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs differ in substituent groups on the pyrazole ring and carboxamide nitrogen. A comparative analysis is summarized in Table 1:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations Key Properties/Applications Reference
4-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide C₇H₁₂N₄O 168.196 N,N-dimethyl, 1-methyl, 4-amino Potential pharmaceutical intermediate
5-Amino-1-methyl-1H-pyrazole-4-carboxamide C₅H₈N₄O 140.15 Carboxamide at position 4, 1-methyl Life sciences research
4-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide C₁₀H₁₈N₄O 210.28 N,N-diethyl, 1-ethyl, 4-amino Predicted pKa = 2.48; higher lipophilicity
4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide C₈H₁₄N₄O 182.227 3-propyl, 1-methyl, 4-amino Research in life sciences
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide C₆H₁₀N₄O 154.17 N-methyl (vs. N,N-dimethyl), 1-methyl Under investigation

Key Observations :

  • Substituent Effects: N-Alkylation: N,N-Dimethyl vs. N-methyl ( vs. ) affects steric hindrance and hydrogen-bonding capacity. Positional Isomerism: 5-Amino-1-methyl-1H-pyrazole-4-carboxamide demonstrates how carboxamide position influences electronic distribution.

Q & A

Q. Basic

  • X-ray crystallography resolves the 3D structure, confirming substituent positions and hydrogen-bonding networks (e.g., as demonstrated for pyrazole-4-carboxylic acid derivatives) .
  • NMR spectroscopy identifies proton environments (e.g., methyl groups at δ 2.5–3.5 ppm and carboxamide protons at δ 6.5–8.0 ppm) .
  • Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]+ at m/z 197.1 for C₈H₁₃N₅O) .

How can researchers address low aqueous solubility during in vitro assays?

Advanced
Low solubility (common in carboxamide derivatives) can be mitigated by:

  • Co-solvents : Use DMSO or cyclodextrin-based solubilizing agents (<1% v/v to avoid cytotoxicity) .
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for cellular uptake studies .

What strategies optimize structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Substituent variation : Replace methyl groups with halogens or bulkier alkyl chains to probe steric and electronic effects .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or enzymes) .
  • Bioisosteric replacement : Swap the carboxamide group with sulfonamides or ureas to modulate potency .

How do molecular docking studies inform derivative design?

Advanced
Docking simulations identify critical interactions (e.g., hydrogen bonds with active-site residues or π-π stacking with aromatic pockets). For example, pyrazole-carboxamide derivatives show affinity for ATP-binding pockets in kinases due to hydrogen bonding with backbone amides . Adjusting substituent polarity (e.g., adding fluorine) can enhance binding entropy .

How to resolve discrepancies in reported bioactivity data?

Q. Advanced

  • Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities .
  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Replication : Cross-validate results in independent labs using identical protocols .

What challenges arise in crystallizing this compound for structural analysis?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF/EtOH mixtures) promote slow crystallization .
  • Temperature control : Gradual cooling from 80°C to 25°C reduces amorphous precipitation.
  • Polymorphism screening : Test multiple solvent systems to isolate stable crystalline forms .

What storage conditions ensure compound stability?

Q. Basic

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the carboxamide group .

How to optimize reaction yields in multi-step syntheses?

Q. Advanced

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions .
  • Stepwise monitoring : TLC or in-situ IR tracks intermediate formation, minimizing side products .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclocondensation) .

What computational methods predict physicochemical properties?

Q. Advanced

  • DFT calculations : Gaussian09 optimizes geometry and calculates dipole moments for solubility prediction .
  • QSPR models : Correlate logP values with substituent hydrophobicity to design derivatives with improved permeability .
  • ADMET prediction : SwissADME evaluates oral bioavailability and CYP450 interactions .

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